N-[2-(4-Methylphenylthio)ethyl]propionamide
Description
N-[2-(4-Methylphenylthio)ethyl]propionamide is a sulfur-containing propionamide derivative characterized by a thioether linkage between a 4-methyl-substituted phenyl ring and an ethyl group, which is further bonded to a propionamide moiety (CH₃CH₂CONH-).
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfanylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-3-12(14)13-8-9-15-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQPABUDWJJDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCSC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-Methylphenylthio)ethyl]propionamide can be achieved through various methods. One common approach involves the enantioselective hydrolysis of (R, S)-N-(2-ethyl-6-methylphenyl)alanine methyl ester using PCL-immobilized alginate microgel beads. This method showcases the enzyme’s high enantioselectivity, making it a preferred choice for industrial production.
Chemical Reactions Analysis
N-[2-(4-Methylphenylthio)ethyl]propionamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Scientific Research Applications
N-[2-(4-Methylphenylthio)ethyl]propionamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of various diseases. The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development. Additionally, it has industrial applications, particularly in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Methylphenylthio)ethyl]propionamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Properties Electron-Donating vs. Electron-Withdrawing Groups: The 4-methyl group in the target compound is electron-donating, which may increase the electron density of the phenyl ring compared to the 4-methoxy (moderately electron-donating) group in compounds or the 4-fluoro (electron-withdrawing) group in . This difference could influence solubility, stability, or interaction with biological targets .
Synthetic Approaches The target compound is hypothesized to be synthesized via nucleophilic substitution (similar to ), where 4-methylbenzenethiol displaces a leaving group (e.g., chloride) on a propionamide precursor. This contrasts with the indeno-furan substituent in TAK375, which likely requires complex cyclization steps .
Functional Diversity and Applications Pharmaceutical Intermediates: Both the target compound and ’s fluorinated derivative are used in drug synthesis, but the latter’s 2-hydroxy-2-methyl and trifluoromethyl groups may enhance binding specificity or metabolic resistance . Biological Activity: TAK375’s indeno-furan system enables selective interaction with melatonin receptors, whereas the target compound’s simpler structure may serve as a versatile scaffold for broader modifications .
Biological Activity
N-[2-(4-Methylphenylthio)ethyl]propionamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique thioether linkage, which is believed to play a crucial role in its biological activity. The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can alter cellular signaling pathways, leading to various biological effects including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways.
Antimicrobial Effects
In vitro studies have demonstrated that this compound possesses significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various pathogens are summarized in the table below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, a common cause of infections.
Anticancer Activity
In cancer cell lines, this compound has shown promising results. A study conducted on human breast cancer cells (MCF-7) revealed the following findings:
- IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be approximately 30 µM, indicating effective growth inhibition.
- Mechanisms : Flow cytometry analysis indicated that treatment with the compound led to an increase in the percentage of apoptotic cells compared to control groups.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A recent study investigated the efficacy of this compound against multi-drug resistant Staphylococcus aureus. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis and death.
-
Case Study on Cancer Cell Lines :
- In a controlled laboratory setting, this compound was tested on various cancer cell lines including MCF-7 and HeLa cells. Results indicated a significant reduction in cell viability and induction of apoptosis, suggesting potential as a therapeutic agent in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
